Lipophilicity (XLogP3-AA): Enhanced Membrane Permeability Potential vs. Smaller N-Alkyl Analogs
1-(4-(Isobutylamino)piperidin-1-yl)ethanone exhibits a computed XLogP3-AA value of 1.2, which is 0.6 log units higher than the methylamino analog (1-Acetyl-4-(methylamino)piperidine, XLogP3-AA = 0.6) and 0.2 log units higher than the ethylamino analog (1-Acetyl-4-(ethylamino)piperidine, XLogP3-AA = 1.0) [1]. This increased lipophilicity can enhance passive membrane permeability and potentially improve oral bioavailability or CNS penetration in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 1-Acetyl-4-(methylamino)piperidine (XLogP3-AA = 0.6); 1-Acetyl-4-(ethylamino)piperidine (XLogP3-AA = 1.0) |
| Quantified Difference | +0.6 log units vs. methyl analog; +0.2 log units vs. ethyl analog |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, making this compound a superior starting point for CNS-targeted or cell-permeable probe development compared to its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 24208818 (Target). Computed Descriptors: XLogP3-AA = 1.2. View Source
- [2] PubChem Compound Summary for CID 19761265 (1-Acetyl-4-(methylamino)piperidine). Computed Descriptors: XLogP3-AA = 0.6. View Source
